![molecular formula C11H14F3N3O3 B2885621 4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid CAS No. 2416234-44-9](/img/structure/B2885621.png)
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
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Overview
Description
“4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2416234-44-9 . It is a powder at room temperature .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors . The analytical determination of ultra-short-chain perfluoroalkyl acids is challenging due to their high polarity resulting in low retention using reversed-phase liquid chromatography .Molecular Structure Analysis
The molecular structure of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is complex, with the InChI Code being 1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2; (H,6,7) .Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .Physical And Chemical Properties Analysis
The physical form of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a powder . It has a molecular weight of 293.25 . The storage temperature is at room temperature .Scientific Research Applications
Comprehensive Analysis of “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives: are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound “4-Pyrimidin-5-ylpiperidin-4-ol” is a key intermediate in synthesizing various piperidine derivatives. These derivatives are synthesized through intra- and intermolecular reactions, leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such compounds have shown significant promise in drug discovery and development due to their biological activity .
Enantioselective Synthesis
The combination of a quinoline organocatalyst and 2,2,2-trifluoroacetic acid as a cocatalyst has been used to produce enantiomerically enriched protected piperidines. These compounds are crucial for creating pharmaceuticals that require specific stereochemistry to be effective .
Peptide Mapping in Biopharmaceuticals
2,2,2-Trifluoroacetic acid: is utilized as a mobile phase additive in peptide mapping, a technique essential for characterizing biopharmaceuticals. It provides alternative chromatographic selectivity and improved mass spectrometry (MS) sensitivities compared to other acids like formic acid, which is crucial for analyzing the primary structure of proteins .
Chromatographic Separations
In chromatography, 2,2,2-trifluoroacetic acid is valued for its strong ion-pairing capability, minimizing secondary interactions during reversed-phase liquid chromatography. This property is particularly beneficial for high peak capacity separations and acquiring high-quality mass spectra .
Biological Activity and Pharmacological Application
The piperidine moiety, part of “4-Pyrimidin-5-ylpiperidin-4-ol,” plays a significant role in the biological activity of pharmaceuticals. Research has focused on discovering and evaluating potential drugs containing this moiety, highlighting its importance in medicinal chemistry .
Drug Construction
Piperidine-containing compounds, such as “4-Pyrimidin-5-ylpiperidin-4-ol,” are essential building blocks for drug construction. Their synthesis is widespread due to the demand for heterocyclic compounds in the pharmaceutical industry .
Cost-Effective Synthesis Methods
Developing fast and cost-effective methods for synthesizing substituted piperidines, including “4-Pyrimidin-5-ylpiperidin-4-ol,” is a critical task in modern organic chemistry. This research aims to streamline the production process of these valuable compounds .
Enhancing Pharmacological Profiles
The use of “4-Pyrimidin-5-ylpiperidin-4-ol” in combination with 2,2,2-trifluoroacetic acid can lead to the creation of compounds with enhanced pharmacological profiles. This includes improving drug efficacy, reducing side effects, and increasing stability and bioavailability .
Safety and Hazards
properties
IUPAC Name |
4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHSFFRHVHWMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
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